2-(2-Thienyl)azetidine

Description

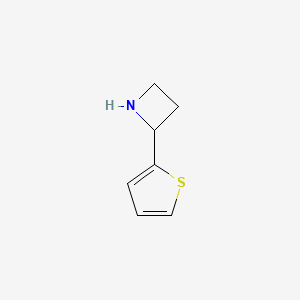

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDXALOYXTXLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655586 | |

| Record name | 2-(Thiophen-2-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777886-76-7 | |

| Record name | 2-(Thiophen-2-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Thienyl)azetidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique reactivity profile that is a compromise between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This strained ring system, combined with the presence of a nitrogen heteroatom, makes azetidines valuable scaffolds for introducing conformational rigidity and improving physicochemical properties of drug candidates.[2] The incorporation of an azetidine moiety can lead to enhanced metabolic stability, receptor selectivity, and favorable pharmacokinetics, as evidenced by their presence in several FDA-approved drugs.[2]

This technical guide focuses on 2-(2-thienyl)azetidine, a specific derivative that combines the desirable features of the azetidine ring with the aromatic and bioisosteric properties of the thiophene ring. The thiophene group can enhance lipophilicity and modulate interactions with biological targets.[4] This document will provide a comprehensive overview of the chemical data, synthesis, and potential applications of this promising building block for drug discovery.

Core Chemical Data of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 777886-76-7 | [4] |

| Molecular Formula | C₇H₉NS | [4] |

| Molecular Weight | 139.22 g/mol | [4] |

| Canonical SMILES | C1C(C1)C2=CC=CS2 | [4] |

| InChI | InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | [4] |

Synthesis and Purification

The synthesis of substituted azetidines can be challenging due to the propensity for side reactions such as polymerization and elimination.[3] However, several general strategies have been developed for the construction of the azetidine ring.

General Synthetic Approaches to Azetidines

Common methods for azetidine synthesis include:

-

Ring-closure by C-N Bond Formation: A prevalent method involves the reaction of primary amines with 1,3-dihalides or other difunctionalized C3 fragments. For instance, the reaction of primary amines with 2,4-dibromobutyrates can yield azetidine-2-carboxylic esters.[3]

-

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes offer a direct route to functionalized azetidines.[5][6] Recent advancements have enabled the use of visible light in these reactions, providing a milder and more sustainable approach.[1][6]

-

Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is another effective strategy for accessing the azetidine core.[3]

A general workflow for the synthesis of a substituted azetidine from a β-amino alcohol is depicted below. This method involves the formation of an intermediate that undergoes intramolecular cyclization.

Caption: General workflow for azetidine synthesis from a β-amino alcohol.

A Plausible Synthetic Protocol for this compound

Hypothetical Step-by-Step Synthesis:

-

Starting Material: Begin with a commercially available or synthesized 1-(2-thienyl)-1,3-propanediol.

-

Activation of Hydroxyl Groups: Convert both hydroxyl groups to good leaving groups, such as mesylates or tosylates, by reacting the diol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Amination and Cyclization: React the resulting di-mesylate or di-tosylate with a suitable amine source, such as ammonia or a protected amine, which will undergo a double nucleophilic substitution to form the azetidine ring.

-

Deprotection (if necessary): If a protected amine was used, the final step would be the removal of the protecting group to yield this compound.

Purification

Purification of azetidine derivatives often involves standard laboratory techniques.

General Purification Protocol:

-

Extraction: After the reaction is complete, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like dichloromethane or ethyl acetate. The organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, can be employed to separate the desired product from impurities.[7]

-

Distillation: For liquid azetidines, distillation under reduced pressure can be an effective purification method.[7]

Spectroscopic and Physical Data

Detailed experimental spectroscopic and physical data for this compound are not explicitly available in the provided search results. However, based on the known spectral properties of azetidine and thiophene moieties, the following characteristics can be anticipated.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to the protons on the azetidine ring, likely in the range of 2.0-4.0 ppm. - Distinct signals for the protons on the thiophene ring, typically appearing in the aromatic region (around 6.8-7.5 ppm). |

| ¹³C NMR | - Resonances for the carbon atoms of the azetidine ring, expected in the aliphatic region. - Signals for the carbon atoms of the thiophene ring in the aromatic region. |

| IR Spectroscopy | - N-H stretching vibration for the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹). - C-H stretching vibrations for both the aliphatic azetidine and aromatic thiophene rings. - C-S stretching vibration characteristic of the thiophene ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 139.22 (for C₇H₉NS). |

Physical Properties

The physical properties of this compound are not well-documented in the available literature. Based on the parent azetidine, which is a colorless liquid at room temperature,[8] this compound is likely to be a liquid or a low-melting solid. Its solubility is expected to be higher in organic solvents than in water.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the strained azetidine ring and the aromatic thiophene ring.

-

Azetidine Ring: The strained four-membered ring is susceptible to ring-opening reactions under various conditions, providing a pathway to more complex acyclic or larger heterocyclic structures.[3] The nitrogen atom can act as a nucleophile and can be functionalized with various electrophiles.

-

Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, although its reactivity is influenced by the electron-withdrawing or -donating nature of the azetidinyl substituent.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising building block for the synthesis of novel bioactive molecules.

Role as a Privileged Scaffold

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its incorporation into a molecule can impart favorable properties such as:

-

Improved Metabolic Stability: The rigid and compact nature of the azetidine ring can protect adjacent functional groups from metabolic degradation.[2]

-

Enhanced Receptor Affinity: The defined three-dimensional structure of the azetidine ring can lead to a more precise fit into the binding pockets of biological targets.

-

Favorable Physicochemical Properties: Azetidines can improve solubility and other key drug-like properties.[2]

The thiophene moiety is a well-known bioisostere for the phenyl group and is present in numerous approved drugs. Its inclusion can modulate the electronic and steric properties of a molecule, influencing its biological activity.[4]

The combination of these two moieties in this compound makes it an attractive starting point for the development of new therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.[2]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and an aromatic thiophene moiety offers a versatile platform for the design of novel bioactive compounds with improved pharmacological profiles. While detailed experimental data for this specific compound are still emerging, the foundational knowledge of azetidine and thiophene chemistry provides a strong basis for its synthesis and application in the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

- Al-Mulla, A. (2017). A review: biological importance of azetidine. Der Pharma Chemica, 9(12), 85-94.

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.

- Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437.

- Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.

- Marinov, M., & Stoyanov, N. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 8. Azetidine - Wikipedia [en.wikipedia.org]

A Predictive Spectroscopic Guide to 2-(2-thienyl)azetidine for Researchers and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for 2-(2-thienyl)azetidine will be utilized.

Caption: IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituted azetidines and thiophene derivatives.[4][5][6]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to be rich in information, with distinct signals for the azetidine and thiophene ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| NH | 1.5 - 3.0 | Broad singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening from the nitrogen atom. |

| H2 | 4.0 - 4.5 | Triplet | 7-8 | This proton is deshielded by the adjacent nitrogen and the thiophene ring. It will couple with the two geminal protons on C3. |

| H3 (2H) | 2.2 - 2.8 | Multiplet | - | These protons are diastereotopic and will appear as a complex multiplet due to geminal and vicinal coupling to H2 and H4. |

| H4 (2H) | 3.5 - 4.0 | Multiplet | - | These protons are deshielded by the adjacent nitrogen and will show complex coupling with the H3 protons. |

| H5' | 7.2 - 7.4 | Doublet of doublets | J(H5',H4') ≈ 5, J(H5',H3') ≈ 1 | This proton is the most deshielded of the thiophene protons and will show coupling to both H4' and H3'. |

| H3' | 7.0 - 7.2 | Doublet of doublets | J(H3',H4') ≈ 3.5, J(H3',H5') ≈ 1 | This proton will show coupling to H4' and a smaller long-range coupling to H5'. |

| H4' | 6.9 - 7.1 | Doublet of doublets | J(H4',H5') ≈ 5, J(H4',H3') ≈ 3.5 | This proton will couple to both H3' and H5'. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: A simplified workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 60 - 65 | This carbon is attached to both the nitrogen and the thiophene ring, leading to a downfield shift. |

| C3 | 25 - 30 | A typical aliphatic methylene carbon in a strained ring. |

| C4 | 45 - 50 | This methylene carbon is adjacent to the nitrogen, causing a downfield shift compared to C3. |

| C2' | 145 - 150 | The ipso-carbon of the thiophene ring, attached to the azetidine, will be significantly deshielded. |

| C5' | 127 - 129 | Aromatic CH carbon, with a chemical shift typical for a carbon alpha to sulfur in a thiophene ring. |

| C3' | 125 - 127 | Aromatic CH carbon. |

| C4' | 123 - 125 | Aromatic CH carbon, generally the most shielded of the thiophene carbons. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and the thiophene ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=C (Thiophene) | 1400 - 1600 | Stretching |

| C-N | 1180 - 1360 | Stretching |

| Ring Puckering | ~700-900 | Out-of-plane bending |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 139.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 139.[7] The fragmentation is likely to be driven by the stability of the resulting fragments and the ring strain of the azetidine moiety.

Key Predicted Fragments:

-

m/z 110: Loss of ethylene (C₂H₄) from the azetidine ring, a common fragmentation pathway for azetidines.

-

m/z 97: The thienylmethyl cation, formed by cleavage of the C2-C2' bond. This is expected to be a very stable and therefore abundant fragment.

-

m/z 83: The thiophene radical cation.

-

m/z 56: The azetidine radical cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Introduction: Inject a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the compound from any impurities.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300.

Conclusion: A Predictive Framework for Discovery

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The presented data, derived from the careful analysis of structurally related compounds, offers a solid foundation for researchers to identify and characterize this promising heterocyclic scaffold. As experimental data becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of this molecule's properties. The convergence of predictive analysis and experimental verification is the hallmark of efficient and insightful chemical research, and it is our hope that this guide will empower scientists in their pursuit of novel discoveries.

References

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Alcaro, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2537-2550.

- Chen, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.

- Gleason, J. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623.

- Heger, M., et al. (2019). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Journal of Molecular Spectroscopy, 359, 23-30.

-

PubChem. (n.d.). 2-phenylazetidine. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

- Mohamed, Y. F., & El-Sawy, A. A. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Organic Chemistry, 1(3), 113-120.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]

- 7. molcore.com [molcore.com]

The Azetidine-Thiophene Conjugate: A Scoping Guide to Potential Biological Activities of 2-(2-thienyl)azetidine

Abstract

The confluence of strained ring chemistry with aromatic heterocycles offers a fertile ground for the discovery of novel bioactive molecules. This technical guide delves into the therapeutic potential of 2-(2-thienyl)azetidine, a unique small molecule integrating the pharmacologically significant azetidine and thiophene moieties. While direct biological data on this specific conjugate remains nascent, this document synthesizes existing knowledge on related structures to forecast its potential activities and provide a comprehensive framework for its systematic investigation. We will explore the rationale behind prioritizing certain biological screenings, detail robust experimental protocols for these evaluations, and present hypothetical data to illustrate potential outcomes. This guide is intended for researchers and drug development professionals seeking to explore the untapped potential of novel heterocyclic compounds.

Introduction: The Strategic Amalgamation of Azetidine and Thiophene

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and three-dimensional character impart unique conformational rigidity, which can enhance binding affinity and metabolic stability.[2] Notable approved drugs incorporating the azetidine motif include the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[1][3] The azetidine moiety is not merely a passive structural element; its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimicrobial, anti-inflammatory, and various central nervous system (CNS) effects.[4][5][6][7]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of drug discovery. Its presence in numerous pharmaceuticals is attributed to its ability to act as a bioisostere for the phenyl group, offering improved physicochemical properties. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial and antioxidant properties.[8]

The conjugation of these two pharmacophores in this compound presents a compelling molecular architecture. The electron-rich thiophene ring attached to the strained azetidine core suggests the potential for novel biological interactions and a unique pharmacological profile. This guide will explore the most probable therapeutic applications of this molecule based on the established activities of its constituent parts.

Postulated Biological Activities and Mechanistic Rationale

Based on a comprehensive review of the literature on azetidine and thiophene derivatives, we can hypothesize several key biological activities for this compound.

Antimicrobial and Antifungal Activity

Rationale: The azetidin-2-one (β-lactam) ring is the cornerstone of a major class of antibiotics.[9][10] While this compound is not a β-lactam, the strained azetidine ring itself can be a target for bacterial enzymes or interfere with cellular processes. Furthermore, thiophene-containing compounds have well-documented antimicrobial and antifungal properties.[11][12] The synergy between these two moieties could lead to potent and broad-spectrum antimicrobial activity.

Anticancer Activity

Rationale: Numerous azetidine derivatives have been investigated as anticancer agents, with some, like cobimetinib, reaching clinical use.[1][3][6] The mechanism of action for many of these is the inhibition of specific kinases or other enzymes involved in cell proliferation. Thiazole derivatives, which are structurally similar to thiophenes, have also shown promise as anticancer agents.[13] The this compound scaffold could potentially interact with various oncogenic targets.

Central Nervous System (CNS) Activity

Rationale: The rigid conformation of the azetidine ring is an attractive feature for designing ligands that target CNS receptors with high specificity.[14] Various azetidine derivatives have been explored for their potential as anti-anxiety, nootropic, and anti-dyskinetic agents.[2][4] The incorporation of the thiophene ring, a common motif in CNS-active drugs, further strengthens the hypothesis that this compound may exhibit neuromodulatory effects.[7]

Anti-inflammatory Activity

Rationale: Certain azetidin-2-one derivatives have been shown to possess anti-inflammatory properties.[4][15] While the exact mechanism is not always elucidated, it is plausible that the azetidine scaffold can interact with enzymes or receptors involved in the inflammatory cascade. The potential for this compound to modulate inflammatory pathways warrants investigation.

Proposed Experimental Evaluation

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for azetidine synthesis. A plausible route involves the [2+2] cycloaddition of an appropriate imine precursor with a vinyl thienyl derivative.[16][17] Alternative methods could include the cyclization of a γ-amino alcohol or a related precursor.[11][15]

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Preliminary CNS Activity Assessment

Protocol:

-

In Vitro Receptor Binding Assays: a. Screen this compound against a panel of CNS receptors known to be modulated by azetidine-like compounds (e.g., dopamine receptors, serotonin receptors, GABA receptors). b. Use radioligand binding assays to determine the binding affinity (Ki) of the compound for each receptor.

-

In Vivo Behavioral Models (Rodent): a. Elevated Plus Maze: To assess anxiolytic or anxiogenic effects. b. Forced Swim Test: To evaluate potential antidepressant activity. c. Rotarod Test: To assess motor coordination and potential neurotoxicity.

Hypothetical Data Table:

| CNS Target | Binding Affinity (Ki, nM) |

| Dopamine D2 Receptor | 500 |

| Serotonin 5-HT2A Receptor | 250 |

| GABA-A Receptor | >1000 |

Future Directions and Conclusion

The successful identification of a significant biological activity in the initial screenings would necessitate further investigation. For instance, if promising antimicrobial activity is observed, studies to determine the mechanism of action (e.g., inhibition of cell wall synthesis, protein synthesis) would be the next logical step. Similarly, potent anticancer activity would lead to investigations into the specific signaling pathways being affected.

References

-

Molecules. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

PubMed. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. [Link]

-

ResearchGate. (2011). (PDF) Synthesis and determination of biological activities of new series of azetidinones. [Link]

-

NIH. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

-

ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

-

De Gruyter. (2012). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. [Link]

-

NIH. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. [Link]

-

ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

-

ResearchGate. (2011). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. [Link]

-

PubMed. (2021). Azetidines of pharmacological interest. [Link]

-

RSC Publishing. (2021). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ChemRxiv. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. [Link]

-

Semantic Scholar. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. [Link]

-

ResearchGate. (2012). (PDF) Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. [Link]

-

NIH. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

-

Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

PubMed. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation of Novel 2-(2-Thienyl)azetidine Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Introduction: The confluence of strained ring chemistry with aromatic heterocycles has yielded scaffolds of significant interest in modern drug discovery. Among these, the 2-(2-thienyl)azetidine core represents a fascinating structural motif. The azetidine ring, a four-membered saturated nitrogen heterocycle, imparts a unique three-dimensional character and conformational rigidity, which can be highly advantageous for molecular recognition at biological targets.[1] Its inherent ring strain, while posing synthetic challenges, can also be harnessed for unique chemical reactivity.[2] When coupled with the thiophene ring, a privileged pharmacophore in medicinal chemistry known for its diverse biological activities and metabolic stability, the resulting derivatives become compelling candidates for therapeutic development.[3]

However, the very features that make these compounds intriguing also complicate their structural verification. The unambiguous characterization of novel this compound derivatives is non-trivial, demanding a multi-faceted analytical approach where data from several techniques are synergistically interpreted. This guide provides a comprehensive framework for researchers, moving beyond a simple recitation of techniques to explain the strategic reasoning and data integration required for confident structural elucidation.

Chapter 1: The Foundational Spectroscopic Toolkit

The initial approach to characterizing a newly synthesized compound is to employ a suite of non-destructive spectroscopic techniques. For this compound derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of analysis, providing the first detailed glimpse into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule. For this specific scaffold, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.

Expertise in Action: Why 2D NMR is Non-Negotiable While ¹H and ¹³C NMR provide initial proton and carbon counts and chemical environment information, they are often insufficient to definitively connect the thienyl and azetidine rings. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the azetidine C2 proton and the carbons of the thiophene ring (specifically C2' and C3'), providing unequivocal proof of the connectivity between the two heterocyclic systems.

Table 1: Typical NMR Chemical Shift Ranges for the this compound Core

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale & Key Considerations |

| Azetidine Ring | |||

| H-2 | ~4.0 - 5.0 | ~60 - 70 | Deshielded due to proximity to nitrogen and the thienyl ring. Its multiplicity reveals coupling to H-3 protons. |

| H-3 Protons | ~2.0 - 3.5 | ~30 - 45 | Often form a complex multiplet. Their diastereotopicity can provide conformational insights.[4] |

| H-4 Protons | ~3.5 - 4.5 | ~50 - 60 | Chemical shift is highly sensitive to the substituent on the nitrogen atom (N-1). |

| Thienyl Ring | |||

| H-3' | ~6.9 - 7.1 | ~125 - 128 | Exhibits a characteristic doublet of doublets, coupling to H-4' and H-5'. |

| H-4' | ~6.9 - 7.1 | ~127 - 129 | Typically shows a triplet-like pattern (dd), coupling to H-3' and H-5'. |

| H-5' | ~7.2 - 7.5 | ~124 - 127 | The most deshielded thienyl proton, coupling to H-4' and H-3'. |

Note: Ranges are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Obtaining a mass measurement accurate to within 5 ppm of the calculated value provides strong evidence for the molecular formula. Beyond this, the fragmentation pattern observed in MS/MS experiments can validate the proposed structure.

Trustworthiness Through Self-Validation: A key fragmentation pathway for a this compound would involve the cleavage of the strained azetidine ring. The observation of a fragment ion corresponding to the intact thienyl moiety or the protonated azetidine portion serves as a self-validating piece of evidence for the core structure.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(2-thienyl)azetidine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico methodologies provide a rapid and cost-effective framework for predicting the biological activity of novel chemical entities, thereby streamlining the identification and optimization of lead compounds. This technical guide provides an in-depth exploration of a comprehensive in silico workflow for predicting the bioactivity of 2-(2-thienyl)azetidine, a heterocyclic scaffold of medicinal interest. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for a hypothetical case study. By integrating target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET profiling, we present a self-validating system for the preliminary assessment of a compound's therapeutic potential.

Introduction: The Azetidine Scaffold and the Imperative of Predictive Modeling

Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged structures" in medicinal chemistry.[1][2] Their unique conformational rigidity and ability to serve as bioisosteric replacements for other cyclic systems have led to their incorporation into a diverse array of bioactive molecules, including approved drugs.[2] The thienyl group, a sulfur-containing aromatic heterocycle, is also a common pharmacophore found in numerous pharmaceuticals, contributing to a range of biological activities. The combination of these two moieties in this compound presents a novel chemical entity with unexplored therapeutic potential.

Traditional drug discovery pipelines are fraught with high attrition rates, often due to unforeseen issues with efficacy or safety in later stages. In silico bioactivity prediction offers a powerful paradigm to de-risk and accelerate this process.[3] By computationally modeling the interactions of a small molecule with biological targets and predicting its pharmacokinetic and toxicological properties, researchers can prioritize promising candidates and identify potential liabilities early on.[4] This guide will delineate a robust workflow to hypothesize and evaluate the bioactivity of this compound, providing a practical framework for its application to other novel compounds.

The In Silico Bioactivity Prediction Workflow: A Holistic Approach

Our predictive workflow is designed as an integrated and iterative process, where insights from one computational method inform the next. This multi-faceted approach provides a more comprehensive and reliable assessment of a compound's potential bioactivity than any single method in isolation.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [1]A robust QSAR model can then be used to predict the activity of new, untested compounds.

Protocol 3.4.1: Development of a QSAR Model for COX-2 Inhibition

-

Data Collection: Curate a dataset of structurally diverse compounds with experimentally determined COX-2 inhibitory activity (e.g., IC50 values).

-

Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical).

-

Data Splitting: Divide the dataset into a training set (for model building) and a test set (for external validation). [1]4. Model Building: Employ a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the molecular descriptors with the biological activity.

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.

-

External Validation: Evaluate the model's performance on the independent test set using metrics such as the coefficient of determination (R²). [1] * Y-Randomization: Perform y-randomization tests to ensure the model is not the result of a chance correlation. [1]6. Prediction for this compound: Use the validated QSAR model to predict the COX-2 inhibitory activity of this compound based on its calculated molecular descriptors.

-

Data Presentation 3.4.2: Key Validation Parameters for a Robust QSAR Model

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated R² (internal predictive ability) | > 0.5 |

| R²_pred | R² for the external test set (external predictive ability) | > 0.5 |

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. [5]Pharmacophore models can be used for virtual screening to identify novel active compounds.

Protocol 3.5.1: Ligand-Based Pharmacophore Hypothesis Generation

-

Select Active Ligands: Choose a set of structurally diverse and potent COX-2 inhibitors.

-

Generate Conformers: Generate a diverse set of low-energy conformers for each selected ligand.

-

Align Ligands: Align the conformers of the active ligands based on common chemical features.

-

Generate Hypotheses: Identify the common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and their spatial arrangement to generate one or more pharmacophore hypotheses.

-

Validate the Hypothesis: Evaluate the ability of the pharmacophore model to distinguish between active and inactive compounds. A good model should map well to known active compounds and poorly to inactive ones.

-

Map this compound: Determine if this compound can adopt a conformation that fits the validated pharmacophore hypothesis.

ADMET Prediction: Assessing Drug-Likeness and Safety

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate. [4][6][7] Protocol 3.6.1: In Silico ADMET Profiling

-

Utilize ADMET Prediction Tools: Employ online web servers or standalone software (e.g., SwissADME, ADMETlab, ADMET Predictor™) to predict a range of physicochemical and pharmacokinetic properties. [8]2. Analyze Key Parameters: Evaluate properties such as:

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-

Solubility: Predicted aqueous solubility is a key factor for absorption.

-

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

-

Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

-

Toxicity Endpoints: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), etc. [9] Data Presentation 3.6.2: Hypothetical ADMET Profile for this compound

-

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | 1.5 | Good balance of hydrophilicity and lipophilicity |

| Aqueous Solubility | Soluble | Favorable for absorption |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |

Model Validation: The Cornerstone of Scientific Integrity

The predictive power of any in silico model is only as good as its validation. [10]It is imperative to rigorously assess the reliability and robustness of the generated models.

-

Internal Validation: Techniques like cross-validation ensure that the model is not overfitted to the training data and has good predictive power within the chemical space of the training set.

-

External Validation: The true test of a model's predictive ability is its performance on an independent set of data that was not used in model development.

-

Applicability Domain: It is crucial to define the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain should be treated with caution.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and integrated in silico workflow for the prediction of the bioactivity of this compound. By employing a suite of computational tools for target prediction, molecular docking, QSAR modeling, pharmacophore analysis, and ADMET profiling, we have demonstrated a systematic approach to generating and evaluating hypotheses about a novel compound's therapeutic potential.

It is crucial to emphasize that in silico predictions are not a replacement for experimental validation. Rather, they serve as a powerful tool to guide experimental design, prioritize compounds for synthesis and testing, and ultimately accelerate the drug discovery process. The future of predictive modeling lies in the integration of artificial intelligence and machine learning algorithms trained on ever-expanding biological and chemical datasets, which will undoubtedly lead to even more accurate and reliable predictions.

References

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

-

Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (2021). PMC. [Link]

-

SwissTargetPrediction. (n.d.). SwissTargetPrediction. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC. [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021). PMC. [Link]

-

Validation strategies for target prediction methods. (2019). Briefings in Bioinformatics. [Link]

-

Protein-Targeting Drug Discovery. (2023). MDPI. [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). PMC. [Link]

-

Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

-

SwissTargetPrediction. (n.d.). bio.tools. [Link]

-

In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2012). ResearchGate. [Link]

-

Bioinformatics Insights. (2023, August 2). Learn to Perform QSAR Modeling on Compound Dataset. [Video]. YouTube. [Link]

-

AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). PMC. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

-

Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. [Link]

-

AutoDock Vina. (2020, December 4). Tutorial. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

-

ChemMaster. (2023, June 30). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster) [Video]. YouTube. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. [Link]

- Open access in silico tools to predict the ADMET profiling of drug candid

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Selected target prediction tools available on the Internet. (2019). ResearchGate. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. [Link]

-

In silico methods for drug-target interaction prediction. (2024). PMC. [Link]

-

OECD. (2020, April 5). OECD QSAR Toolbox v.4.4.1. Step-by-step example for building QSAR model. [Link]

-

Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2021). ChemRxiv. [Link]

-

Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

Predicting protein targets for drug-like compounds using transcriptomics. (2018). PMC. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. [Link]

Sources

- 1. neovarsity.org [neovarsity.org]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 9. audreyli.com [audreyli.com]

- 10. tandfonline.com [tandfonline.com]

Thienyl-Substituted Azetidines: A Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

Abstract

The confluence of strained ring chemistry with privileged aromatic pharmacophores represents a powerful strategy in modern drug discovery. This technical guide provides an in-depth exploration of thienyl-substituted azetidines, a chemical class that marries the desirable physicochemical properties of the sp³-rich azetidine scaffold with the versatile biological activity of the thiophene moiety. We will dissect the core synthetic methodologies for accessing these structures, analyze the unique reactivity imparted by the combination of these two rings, and delve into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework for the creation of next-generation therapeutics.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents. Two such "privileged" scaffolds are the azetidine and thiophene rings.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is increasingly sought after in drug design.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough for controlled chemical modifications.[3][4] The rigid, three-dimensional structure of the azetidine ring provides a defined exit vector for substituents, reducing the entropic penalty upon binding to a biological target and often leading to improved solubility and metabolic stability.[1][5]

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of medicinal chemistry.[6][7] It is present in numerous FDA-approved drugs and is valued for its ability to act as a bioisosteric replacement for phenyl rings, modulating electronic and pharmacokinetic properties.[6][8] The sulfur atom can participate in hydrogen bonding, and the aromatic system allows for a variety of intermolecular interactions, contributing to its diverse pharmacological profile, which includes anticancer, antibacterial, and anti-inflammatory activities.[8][9][10]

The combination of these two motifs into a single molecular entity—the thienyl-substituted azetidine—creates a scaffold with compelling potential. It offers the sp³-rich character and conformational rigidity of the azetidine core, which is highly desirable for navigating complex biological targets, along with the proven pharmacophoric utility of the thiophene ring. This guide will illuminate the path from synthesis to application for this promising class of molecules.

Core Synthetic Strategies

The construction of thienyl-substituted azetidines can be approached from two primary directions: building the azetidine ring onto a thiophene precursor or attaching the thiophene ring to a pre-existing azetidine scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Azetidine Ring Formation from Thienyl Precursors

This is the most common approach, leveraging well-established methods for azetidine synthesis and applying them to thiophene-containing starting materials.

A. Intramolecular Cyclization: This classic and robust method involves the cyclization of a γ-amino alcohol or a derivative thereof. The key is the formation of a C-N bond via intramolecular nucleophilic substitution.

-

Causality: The reaction relies on a 1,3-difunctionalized propane backbone. The nitrogen atom acts as the nucleophile, displacing a leaving group at the γ-position. The thienyl group is incorporated into one of the starting materials, typically an aldehyde or ketone, which is then elaborated into the required precursor. This method offers excellent control over the placement of substituents.[11]

B. [2+2] Photocycloaddition: The aza Paternò-Büchi reaction provides a powerful method for constructing the azetidine ring through the photocycloaddition of an imine and an alkene.[3]

-

Causality: An imine derived from a thiophene aldehyde (e.g., thiophene-2-carboxaldehyde) can be irradiated in the presence of an alkene. The reaction proceeds through a triplet excited state of the imine, leading to the formation of the four-membered ring.[3][4] This method is particularly useful for creating highly substituted azetidines that may be difficult to access via cyclization routes.

The logical flow for these synthetic approaches is visualized below.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. cognizancejournal.com [cognizancejournal.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Preliminary Toxicity Screening of 2-(2-thienyl)azetidine: A Tiered Approach to Early-Stage Safety Assessment

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The integration of novel heterocyclic scaffolds into drug discovery pipelines necessitates a robust and efficient preliminary toxicity screening strategy. The azetidine ring, a strained four-membered heterocycle, is an increasingly popular pharmacophore in medicinal chemistry due to its ability to impart favorable physicochemical properties.[1] This guide outlines a comprehensive, tiered approach for the preliminary toxicity screening of a novel compound, 2-(2-thienyl)azetidine. The strategy prioritizes a "fail early, fail fast" philosophy, leveraging a combination of computational and in vitro methodologies to identify potential liabilities before significant resource investment.[2][3] By beginning with broad, rapid assessments and progressing to more specific, mechanism-based assays, this workflow provides a self-validating system for making informed go/no-go decisions in early-stage drug development.[4][5]

Introduction: The Rationale for Proactive Toxicity Profiling

This compound represents a novel chemical entity combining the structurally rigid azetidine core with a thienyl moiety, a common group in pharmacologically active compounds. While azetidine derivatives have shown diverse biological activities, including antimicrobial and cardiovascular effects, their toxicological profiles are not always well-characterized.[6] The high attrition rate of drug candidates in late-stage clinical trials due to unforeseen toxicity underscores the critical need for predictive and reliable safety assessments at the earliest stages of discovery.[3]

This guide provides a logical, causality-driven framework for researchers. It moves beyond simple protocol listing to explain the scientific reasoning behind each step, ensuring that the data generated is not only accurate but also contextually interpretable. The objective is to build a toxicological profile that identifies major liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity, thereby de-risking the progression of the candidate compound.[5][7]

Tier 1: In Silico Predictive Toxicology

The initial step in any modern toxicity screening cascade is the use of computational models to predict potential adverse effects.[8] This approach is cost-effective, rapid, and requires no physical compound, allowing for the earliest possible assessment of risk.[8][9] These predictions are based on the chemical structure of this compound, comparing it against vast databases of compounds with known toxicological properties using Quantitative Structure-Activity Relationship (QSAR) models.[10][11]

Causality of Approach: By simulating interactions with biological systems, in silico tools can flag potential hazards, such as mutagenicity, carcinogenicity, and hepatotoxicity, which guides the design of subsequent, more resource-intensive wet-lab experiments.[8][11] This pre-emptive analysis ensures that experimental efforts are focused on the most relevant potential toxicities.

Key Endpoints for Prediction:

-

Mutagenicity: Prediction of potential to cause genetic mutations (Ames test positivity).

-

Carcinogenicity: Long-term potential to cause cancer in rodent models.

-

Hepatotoxicity: Potential to cause drug-induced liver injury (DILI).

-

Cardiotoxicity: Focus on hERG (human Ether-à-go-go-Related Gene) channel inhibition, a primary cause of acquired long QT syndrome.[12]

-

Developmental Toxicity: Potential to interfere with normal development.

Recommended Tools: A variety of well-validated commercial and free software can be employed, including the OECD QSAR Toolbox, PreADMET, Derek Nexus, and MCASE.[10][11]

Data Presentation: Predicted Toxicological Profile

The results from the in silico analysis should be compiled into a clear, concise table to provide a high-level overview of potential risks.

| Toxicological Endpoint | Predicted Outcome for this compound | Confidence Level | Implication for Further Testing |

| Mutagenicity (Ames) | Possible structural alerts for frameshift mutation | Medium | Priority: Mandatory Ames Test (Tier 3) |

| Carcinogenicity (Rodent) | Negative | Low | Monitor during sub-chronic studies if advanced |

| Hepatotoxicity (DILI) | Equivocal | Medium | Priority: General cytotoxicity in HepG2 cells (Tier 2) |

| hERG Inhibition | High Probability (pIC₅₀ < 6) | High | Priority: Mandatory hERG assay (Tier 3) |

| Developmental Toxicity | No structural alerts | Low | Lower priority for preliminary screening |

Tier 2: In Vitro General Cytotoxicity Assessment

Following computational analysis, the first experimental phase involves assessing the compound's general toxicity against living cells.[13] This step determines the concentration range at which this compound begins to cause cell death, providing a baseline for all subsequent in vitro assays. To gain a comprehensive understanding, two assays with distinct mechanistic principles are performed in parallel: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[14][15]

Causality of Experimental Design: Using two different assays provides a more robust picture of cytotoxicity. A compound might inhibit mitochondrial function (detected by MTT) without immediately lysing the cell membrane (not detected by LDH), or vice-versa.[15][16] This dual-assay approach helps to elucidate the primary mechanism of cell death. The selection of cell lines is also critical; using a liver-derived cell line (e.g., HepG2) addresses the potential for hepatotoxicity, while a kidney-derived line (e.g., HEK293) provides a model for general systemic toxicity.[17]

Visualization: General Toxicity Screening Workflow

Caption: Workflow for general cytotoxicity screening.

Experimental Protocol: MTT Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

-

Cell Plating: Seed HepG2 and HEK293 cells in separate 96-well clear-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X concentration series of this compound in serum-free medium, ranging from 0.2 µM to 200 µM. Include a vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., 10% DMSO) for 100% cell death.

-

Treatment: Remove the growth medium from the cells and add 100 µL of the appropriate compound dilution or control to each well (n=3 replicates per condition).

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate percent viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Experimental Protocol: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis, indicating a loss of membrane integrity.[15][18]

-

Cell Plating & Treatment: Follow steps 1-4 of the MTT assay protocol using a separate 96-well plate.

-

Positive Control for Lysis: To a set of control wells, add 10 µL of a 10X Lysis Buffer 45 minutes before the end of the incubation period to establish a maximum LDH release value.

-

Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well of the new plate.

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Stop Reaction: Add 25 µL of Stop Solution to each well.

-

Measurement: Read the fluorescence (560nm Ex / 590nm Em) or absorbance, depending on the kit.

-

Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control and determine the IC₅₀ value.

Tier 3: Specific Toxicity Assessment

If the compound shows activity in the general cytotoxicity assays or if in silico predictions flagged specific risks, targeted assays are required. For this compound, the computational predictions of mutagenicity and hERG inhibition mandate further investigation.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality of Assay Choice: The Ames test is a regulatory-accepted, gold-standard assay for identifying compounds that can cause gene mutations.[19][20] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[21] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[21][22] The inclusion of a rat liver S9 fraction is crucial to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[21]

Visualization: Ames Test Protocol

Caption: Workflow for the Ames bacterial reverse mutation test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) to detect different types of mutagens.[20]

-

Preparation: Grow overnight cultures of each bacterial strain. Prepare at least five dilutions of this compound.

-

Assay Setup: For each strain and condition (with and without S9 mix), label sterile test tubes.

-

Exposure: To each tube, add in sequence:

-

0.1 mL of bacterial culture.

-

0.1 mL of the test compound dilution (or positive/negative control).

-

0.5 mL of phosphate buffer (for -S9 condition) or 0.5 mL of S9 mix (for +S9 condition).[22]

-

-

Pre-incubation: Gently vortex and pre-incubate the mixture at 37°C for 20-30 minutes.

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[20]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Cardiotoxicity: hERG Inhibition Assay

Causality of Assay Choice: Inhibition of the hERG potassium channel is a major predictor of a drug's potential to cause dangerous cardiac arrhythmias.[23][24] Identifying hERG liability early is a critical step in preventing the development of cardiotoxic drugs.[7] Automated patch-clamp electrophysiology is the industry-standard high-throughput method for this assessment, providing accurate and sensitive data on channel inhibition.[23]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Instrument: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[23]

-

Compound Application: Prepare a concentration range of this compound (typically 0.1, 1, 10 µM).

-

Electrophysiology:

-

Cells are captured, and a whole-cell patch-clamp configuration is established.

-

A specific voltage protocol is applied to elicit the hERG current.

-

A baseline current is recorded.

-

The test compound is applied sequentially, and the current is measured at each concentration.

-

-

Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are run in parallel.[23]

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is then determined.

Data Interpretation and Decision-Making

The culmination of the screening cascade is the synthesis of all data points to make an evidence-based decision on the compound's future.

Data Presentation: Summary of (Hypothetical) Toxicity Profile

| Assay | Endpoint | Result for this compound | Risk Assessment |

| In Silico | hERG Inhibition | Predicted pIC₅₀ < 6 | High |

| MTT Assay | IC₅₀ (HepG2) | 25.4 µM | Medium |

| MTT Assay | IC₅₀ (HEK293) | 48.1 µM | Low-Medium |

| LDH Assay | IC₅₀ (HepG2) | > 100 µM | Low |

| Ames Test | Mutagenicity (+S9, TA98) | Positive (3.5-fold increase over control) | High (Major Liability) |

| hERG Assay | IC₅₀ | 2.1 µM | High |

Visualization: Decision-Making Framework

Caption: A decision-making tree based on tiered toxicity data.

Interpretation of Hypothetical Results: Based on the summary table, this compound presents a high-risk profile. The positive Ames test result is a significant finding, as genotoxicity is often a non-negotiable liability for drug candidates.[19] Furthermore, the potent hERG inhibition (IC₅₀ of 2.1 µM) indicates a strong potential for cardiotoxicity.[23] The moderate general cytotoxicity is a lesser concern in comparison. The logical decision, as illustrated in the framework, would be to either terminate the development of this specific molecule or de-prioritize it in favor of analogues that can be redesigned to remove the structural alerts responsible for these liabilities.

Conclusion

This technical guide has detailed a structured, multi-tiered strategy for the preliminary toxicity screening of this compound. By integrating in silico predictions with a targeted panel of in vitro assays—from general cytotoxicity to specific endpoints like genotoxicity and cardiotoxicity—this framework enables a comprehensive early-stage risk assessment. The emphasis on understanding the causality behind each experimental choice and protocol ensures the generation of robust, decision-enabling data. Adhering to such a scientifically rigorous and self-validating process is paramount for identifying promising drug candidates while efficiently eliminating those with unacceptable safety profiles, ultimately saving time and resources in the long journey of drug development.

References

-

National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

-

Sahu, S. C., & Caster, D. M. (2017). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 7(5), e1314. [Link]

-

Asif, M. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 218-226. [Link]

-

Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

-

National Center for Biotechnology Information. (n.d.). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS ONE, 6(11), e26908. [Link]

-

Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. [Link]

-

Trobacher, C. P., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

International Labour Organization. (2011). In Vitro Toxicity Testing. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

-

Lee, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 10), 273. [Link]

-

Ma, N., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]

-

Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

-

Anonymous. (n.d.). Current approaches to toxicity profiling in early-stage drug development. GSC Biological and Pharmaceutical Sciences, 21(03), 113–122. [Link]

-

Dhanya, D., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics and Proteomics, 3(1), 1030. [Link]

-

Marois, A., et al. (2008). Preliminary evaluation of the toxicity of some synthetic furan derivatives in two cell lines and Artemia salina. Journal of Applied Toxicology, 28(6), 795-801. [Link]

-

Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

-

Sahu, S. C. (2015). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

-

Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

-

Wess, G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3614-3628. [Link]

-

Journal of Chemical Information and Modeling. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. [Link]

-

Sali, K., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Industrial Hygiene and Toxicology, 72(2), 79-91. [Link]

-

ResearchGate. (2014). Early toxicity screening strategies. [Link]

-

YouTube. (2021). Use of in silico methods for assessing toxicity. [Link]

-